molecular formula C3H6N2O4 B14449335 3-Nitro-L-alanine CAS No. 74612-10-5

3-Nitro-L-alanine

Cat. No.: B14449335
CAS No.: 74612-10-5
M. Wt: 134.09 g/mol
InChI Key: IFWQINYRALMPEB-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-L-alanine is a non-proteinogenic amino acid derivative characterized by a nitro (-NO₂) group substituted at the β-carbon position of the alanine backbone. Its molecular formula is C₃H₆N₂O₄, with a molecular weight of 150.10 g/mol. The nitro group’s strong electron-withdrawing nature imparts unique reactivity and physicochemical properties, distinguishing it from other alanine derivatives.

Properties

CAS No.

74612-10-5

Molecular Formula

C3H6N2O4

Molecular Weight

134.09 g/mol

IUPAC Name

(2S)-2-amino-3-nitropropanoic acid

InChI

InChI=1S/C3H6N2O4/c4-2(3(6)7)1-5(8)9/h2H,1,4H2,(H,6,7)/t2-/m0/s1

InChI Key

IFWQINYRALMPEB-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C(C(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-L-alanine typically involves the nitration of L-alanine. One common method is the reaction of L-alanine with nitric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to prevent decomposition of the product. The general reaction scheme is as follows: [ \text{L-alanine} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve more sophisticated techniques to ensure high yield and purity. This can include the use of catalysts and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-L-alanine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-amino-L-alanine.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-L-alanine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-L-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a tool to study enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Nitro-L-alanine involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive nitrogen species (RNS). These species can interact with proteins, nucleic acids, and other biomolecules, potentially leading to modifications that affect their function. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Derivatives

3-Nitroaniline
  • Structure : Aromatic amine with a nitro group at the meta position.
  • Molecular Formula : C₆H₆N₂O₂ (MW: 138.12 g/mol).
  • Key Differences: Unlike 3-Nitro-L-alanine, 3-Nitroaniline lacks the amino acid backbone, making it unsuitable for peptide synthesis. It is primarily used as an environmental analysis standard .
N-Succinyl-Ala-Ala-Ala-4-nitroanilide
  • Structure : Tripeptide conjugated with a nitroanilide group.
  • Molecular Formula : C₂₀H₂₆N₆O₈ (MW: 478.46 g/mol).
  • Key Differences: The nitro group here is part of a chromogenic leaving group in protease assays, whereas this compound’s nitro group directly modifies the amino acid structure .

Amino-Substituted Analog: 3-Amino-L-alanine

  • Structure: Features an amino (-NH₂) group at the β-carbon.
  • Molecular Formula : C₃H₈N₂O₂ (MW: 104.11 g/mol).
  • Key Differences: The electron-donating amino group increases basicity compared to the electron-withdrawing nitro group in this compound. This derivative is used in biochemical studies of amino acid metabolism .

Halogen-Substituted Derivatives

3-Chloro-L-alanine
  • Structure : Chlorine (-Cl) at the β-carbon.
  • Molecular Formula: C₃H₆ClNO₂ (MW: 139.54 g/mol).
  • Key Differences: The chloro group is less polar than the nitro group, affecting solubility and reactivity. It is known to inhibit enzymes like alanine racemase .

Aromatic Side Chain Derivatives

3-(2-Naphthyl)-L-alanine
  • Structure : A naphthyl group attached to the β-carbon.
  • Molecular Formula: C₁₃H₁₃NO₂ (MW: 215.25 g/mol).
  • Key Differences : The bulky aromatic side chain introduces steric hindrance, unlike the planar nitro group. This compound is used in peptide engineering to enhance hydrophobicity .
3-(2-Thienyl)-L-alanine
  • Structure : Thiophene ring at the β-carbon.
  • Molecular Formula: C₇H₉NO₂S (MW: 179.22 g/mol).
  • Key Differences : The thienyl group provides π-electron richness, contrasting with the nitro group’s electron-deficient nature. Applications include optoelectronic materials research .

Other Functionalized Derivatives

L-Alanosine (3-(Hydroxynitrosoamino)-L-alanine)
  • Structure: Nitroso (-N=O) and hydroxylamino (-NHOH) groups.
  • Molecular Formula : C₃H₇N₃O₄ (MW: 149.11 g/mol).
  • Key Differences: The nitroso group is less stable than the nitro group, making L-Alanosine a potent antineoplastic agent .
3-Sulfino-L-alanine
  • Structure: Sulfino (-SO₂H) group at the β-carbon.
  • Molecular Formula: C₃H₇NO₄S (MW: 153.16 g/mol).
  • Key Differences: The sulfino group enhances acidity (pKa ~1.5), unlike the moderately acidic nitro group (pKa ~8–9). This compound is a precursor in cysteine metabolism .

Comparative Data Table

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound β-Nitro (-NO₂) C₃H₆N₂O₄ 150.10 Peptide modification, enzyme studies
3-Amino-L-alanine β-Amino (-NH₂) C₃H₈N₂O₂ 104.11 Metabolic studies
3-Chloro-L-alanine β-Chloro (-Cl) C₃H₆ClNO₂ 139.54 Enzyme inhibition
3-(2-Naphthyl)-L-alanine β-2-Naphthyl C₁₃H₁₃NO₂ 215.25 Hydrophobic peptide design
L-Alanosine β-Nitrosohydroxylamino C₃H₇N₃O₄ 149.11 Anticancer research
3-Sulfino-L-alanine β-Sulfino (-SO₂H) C₃H₇NO₄S 153.16 Cysteine biosynthesis

Key Findings and Discussion

  • Electronic Effects: The nitro group in this compound withdraws electrons, increasing acidity at the α-carboxyl group compared to amino or alkyl-substituted analogs. This property may enhance metal-binding capacity in enzyme active sites .
  • Steric vs. Electronic Influence: Aromatic substituents (e.g., naphthyl, thienyl) prioritize steric effects for structural modification, whereas nitro or sulfino groups emphasize electronic modulation .
  • Biological Activity: Nitro and nitroso derivatives (e.g., L-Alanosine) exhibit distinct bioactivity profiles, with nitroso compounds showing higher cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.